molecular formula C22H28N2O3 B2495731 N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide CAS No. 1421462-07-8

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2495731
CAS No.: 1421462-07-8
M. Wt: 368.477
InChI Key: XLCMPUKIIAXZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a distinct structural framework, combining a pyrrolidine ring linked to a 4-methoxyphenyl group with a phenoxypropanamide chain. This specific architecture suggests potential for interaction with various biological targets, particularly in the central nervous system. Analogs containing pyrrolidine and phenoxy groups are frequently investigated for their activity on neurotransmitter systems . For instance, structural relatives have been studied as modulators of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Furthermore, the 4-methoxyphenyl substituent is a common pharmacophore found in compounds that target serotonin receptors, such as the 5-HT1A receptor, which is a critical target for neuropsychiatric disorders . The presence of the propanamide group is a feature in many bioactive molecules and can be instrumental in forming key hydrogen bonds within enzymatic or receptor binding sites . Researchers may explore this compound as a key intermediate or novel chemical entity in high-throughput screening campaigns aimed at discovering new neuroactive substances or anticancer agents. It is provided exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17(27-20-7-4-3-5-8-20)22(25)23-14-16-24-15-6-9-21(24)18-10-12-19(26-2)13-11-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCMPUKIIAXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCCC1C2=CC=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The pyrrolidine ring and the phenoxypropanamide moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide with structurally or functionally related compounds from the evidence:

Compound Name (IUPAC) Molecular Formula MW (g/mol) Key Functional Groups Biological Activity/Notes Source
This compound (Target) C22H28N2O3 368.4 Pyrrolidine, 4-methoxyphenyl, phenoxypropanamide Predicted CNS activity due to pyrrolidine; no direct bioactivity data
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) C21H28N4O3 384.5 Quinoline, morpholine, pyrrolidine Stimulates U937 cells; immunomodulatory effects
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C24H21FN2O 384.4 Indole, fluorobiphenyl, propanamide Fluorine enhances metabolic stability; structural analog for receptor binding studies
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide C22H30N2O2S 386.6 Piperidine, thiophene, propanamide pKa 7.85; seized drug analysis suggests psychoactive potential
Formoterol-related compound B C19H23N3O4 357.4 4-Methoxyphenyl, ethanolamine, formamide β2-agonist impurity; respiratory applications
2-Propenamide, N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)urea (Compound 67) C21H24N4O3 380.4 Urea, pyrrolidine, 4-methoxyphenyl Synthesized via cyanuric chloride coupling; biochemical effects under study

Key Structural and Functional Insights:

Pyrrolidine vs. Piperidine/Quinoline Backbones: The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to piperidine () or quinoline () derivatives. However, SzR-109’s quinoline moiety could enable stronger aromatic interactions with cellular targets .

Substituent Effects: The 4-methoxyphenyl group (common in Formoterol-related compounds ) may confer receptor-binding specificity, while the phenoxy group in the target compound could modulate lipophilicity versus the fluorobiphenyl in .

Amide vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound could be synthesized using methods similar to those in (cyanuric chloride coupling) or (carboxamide formation) .
  • Pharmacokinetic Predictions : With a molecular weight of 368.4 g/mol, the target compound falls within the "drug-like" range (≤500 g/mol), suggesting favorable bioavailability compared to SzR-109 (384.5 g/mol) or the thiophene-containing compound (386.6 g/mol) .
  • Therapeutic Hypotheses : Structural alignment with Formoterol-related compounds implies possible bronchodilator or anti-inflammatory activity, though experimental validation is required .

Notes

  • Limitations : Direct comparative data for the target compound are absent; inferences are based on structural analogs.
  • Research Gaps : Experimental studies on receptor binding, metabolic stability, and toxicity are needed to confirm hypothesized activities.
  • Synthesis References : and provide relevant methodologies for amide/urea synthesis .

Biological Activity

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a methoxyphenyl group, and a phenoxypropanamide moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
IUPAC NameN-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-nitrobenzamide
InChI KeyZKLJCXWJOIPZTA-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N+[O-])N3CCCC3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to inhibit certain pathways by binding to molecular targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors such as serotonin or dopamine receptors, modulating neurotransmitter activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Neuroprotective Properties : There is evidence suggesting that this compound may protect against neurodegeneration by reducing oxidative stress and inflammation.
  • Antinociceptive Activity : Preliminary studies suggest potential pain-relieving effects, which could be beneficial in managing chronic pain conditions.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that similar compounds showed significant antidepressant-like behavior in rodents, suggesting a possible mechanism involving serotonin receptor antagonism .
  • Neuroprotective Effects : Research conducted by Zhang et al. (2018) indicated that derivatives of this compound exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells, highlighting its potential in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The structural features of this compound make it a promising candidate for drug development:

  • Lead Compound for Drug Development : Its ability to interact with multiple biological targets positions it as a lead compound for developing new therapeutics aimed at mood disorders and neurodegenerative diseases.
  • Synthesis of Analogues : The compound serves as a building block for synthesizing analogues with enhanced potency and selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.